molecular formula C14H17F2NO B6239611 4,4-difluoro-N-phenylcycloheptane-1-carboxamide CAS No. 2377036-36-5

4,4-difluoro-N-phenylcycloheptane-1-carboxamide

Cat. No.: B6239611
CAS No.: 2377036-36-5
M. Wt: 253.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-N-phenylcycloheptane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cycloheptane ring substituted with two fluorine atoms and a phenyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N-phenylcycloheptane-1-carboxamide typically involves multiple steps, starting with the formation of the cycloheptane ring One common approach is the cyclization of a suitable precursor, such as a linear diene, under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-N-phenylcycloheptane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4,4-difluoro-N-phenylcycloheptane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease pathways.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 4,4-difluoro-N-phenylcycloheptane-1-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4,4-Difluoro-N-phenylcyclohexane-1-carboxamide

  • N-Phenylcycloheptane-1-carboxamide

  • 4,4-Difluoro-N-phenylcyclopentane-1-carboxamide

Uniqueness: 4,4-Difluoro-N-phenylcycloheptane-1-carboxamide stands out due to its specific structural features, such as the presence of two fluorine atoms on the cycloheptane ring. This structural difference can influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2377036-36-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.